molecular formula C16H16O6 B191844 Hesperetin dihydrochalcone CAS No. 35400-60-3

Hesperetin dihydrochalcone

Cat. No. B191844
CAS RN: 35400-60-3
M. Wt: 304.29 g/mol
InChI Key: RWKSTZADJBEXSQ-UHFFFAOYSA-N
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Description

Hesperetin dihydrochalcone is an antioxidant flavonoid. It induces G1-phase cell cycle arrest and is also anti-inflammatory. Hesperetin suppresses NF-κB activation and reduces cholesterol biosynthesis. Hesperetin is also neuroprotective against neuronal oxidative damage .


Synthesis Analysis

Hesperetin dihydrochalcone can be synthesized from hesperetin and absolute ethyl alcohol in a reactor with a catalytic amount of platinum-iron-nickel hydroxide composite nano particles . Another method involves adding sodium hydroxide solution into raw material hesperidin, adding a Raney nickel catalyst, uniformly stirring, heating to 45 ℃, and carrying out hydrogenation reaction for 3h .


Molecular Structure Analysis

The chemical formula of Hesperetin dihydrochalcone is C16H16O6. Its exact mass is 304.09 and its molecular weight is 304.300 .


Chemical Reactions Analysis

Hesperetin dihydrochalcone is derived from flavonones by a ring opening reaction which occurs in the presence of alkali . The first step of transformation of neohesperidin dihydrochalcone by the human intestinal microbiota is its deglucosylation to hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently to the aglycon hesperetin dihydrochalcone .


Physical And Chemical Properties Analysis

Hesperetin dihydrochalcone is a chalcone derivative of NHP used as an artificial sweetener which also showed to have various pharmacological properties especially antioxidant activity .

Scientific Research Applications

  • Synthesis and Sensory Evaluation of Dihydrochalcone Sweeteners : Hesperetin dihydrochalcone derivatives were synthesized and evaluated for their taste potency and sweetness. Despite chemical modifications, the lingering aftertaste characteristic of dihydrochalcones remained unimproved (Whitelaw & Daniel, 1991).

  • Degradation by Human Intestinal Bacteria : This study explored the degradation of neohesperidin dihydrochalcone by human intestinal microbiota, revealing its conversion into various metabolites, including hesperetin dihydrochalcone (Braune, Engst, & Blaut, 2005).

  • Development of ELISA for Dihydrochalcone Glycosides : A competitive, indirect homologous ELISA was developed for the detection of hesperetin dihydrochalcone glycosides in fermentation media (Ranganathan et al., 2013).

  • Sweetness of Hesperetin Dihydrochalcone Derivatives : Research on hesperetin dihydrochalcone derivatives with ω-amino acid or oligomer attachments found that the hydrophobicity of the introduced group played a significant role in the structure-sweet taste relationship (Kawai et al., 1983).

  • Quantification in Rat Plasma for Pharmacokinetic Studies : A sensitive method was developed for determining hesperidin and hesperetin in rat plasma, contributing to pharmacokinetic studies (Lee et al., 2017).

  • Dihydrochalcone Glycosides from Balanophora harlandii : This study confirmed the natural presence of hesperetin dihydrochalcone glycosides in Balanophora harlandii and identified new analogs (Prakash et al., 2020).

  • Separation and Quantification Method Development : A HPLC-UV method was developed for separating and quantifying hesperidin, neohesperidin, neohesperidin dihydrochalcone, and hesperetin, enhancing analytical capabilities (Chen et al., 2022).

  • Passive Asymmetric Transport Across Rabbit Cornea : Investigated the solubility, stability, and permeability characteristics of hesperetin across excised rabbit corneas, relevant to its potential in treating diabetic retinopathy and macular edema (Srirangam & Majumdar, 2010).

  • Nanocarriers for Food Fortification : This study encapsulated hesperetin in nanostructured lipid carriers for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).

  • Oral Administration and Vascular Effects in Humans : Explored the bioavailability of orally administered water-dispersible hesperetin and its effect on peripheral vasodilatation in human subjects, with implications for endothelial functions (Takumi et al., 2012).

  • Biological Effects for Cancer and Cardiovascular Disease Prevention : Reviewed molecular mechanisms behind the effects of hesperidin and hesperetin in preventing cancer and cardiovascular diseases (Roohbakhsh et al., 2015).

properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKSTZADJBEXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188886
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly grey solid; Bland aroma
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hesperetin dihydrochalcone

CAS RN

35400-60-3
Record name Hesperetin dihydrochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hesperetin dihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERETIN DIHYDROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
A Braune, W Engst, M Blaut - Journal of agricultural and food …, 2005 - ACS Publications
… 4‘-β-d-glucoside and hesperetin dihydrochalcone. These metabolites … to hesperetin dihydrochalcone 4‘-β-d-glucoside and subsequently to the aglycon hesperetin dihydrochalcone. The …
Number of citations: 82 pubs.acs.org
A Kunzendorf, B Zirpel, L Milke, JP Ley… - …, 2023 - Wiley Online Library
… focusing on active site residues resulted in highly regioselective biocatalysts (regioisomeric ratios up to 99 : 1) for the preparation of the taste active hesperetin dihydrochalcone and …
ML Whitelaw, HJ Chung, JR Daniel - Journal of agricultural and …, 1991 - ACS Publications
… The ability of a carboxylic acid at the 3'-position to enhancesweetness stimulated preparation of Id, where theB-ring hydroxyl AH of hesperetin dihydrochalcone is replaced by a car…
Number of citations: 26 pubs.acs.org
Y Zhu, W Wang, Q Huang, C Hu… - Molecular nutrition & …, 2022 - Wiley Online Library
Scope Acrolein (ACR), a lipid peroxidation product, pathologically participates in various chronic diseases. In vitro evidence suggestes that dietary dihydrochalcones (DHCs) potentiate …
Number of citations: 5 onlinelibrary.wiley.com
FX Zhang, SS Cui, M Li, X Tan, ZC Qiu, RM Li - Food & Function, 2021 - pubs.rsc.org
… be transformed into hesperetin dihydrochalcone through the … , M3/M5 were characterized as hesperetin dihydrochalcone-di-… hesperetin dihydrochalcone-2′,4′-O-di-glucuronide and …
Number of citations: 12 pubs.rsc.org
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
… , hesperidin and hesperetin dihydrochalcone. There are in vivo … related supporting substance, hesperetin dihydrochalcone. … hesperetin dihydrochalcone were negative in the Ames test. …
Number of citations: 12 efsa.onlinelibrary.wiley.com
F Borrego, H Montijano - FOOD SCIENCE AND TECHNOLOGY …, 2001 - books.google.com
… X-ray diffraction demonstrated that the molecule is more or less J-shaped with the ẞ-neohesperidosyl residue forming the curved part of the J and the hesperetin dihydrochalcone …
Number of citations: 19 books.google.com
I Prakash, Y Qian, B Wang, Z Xin… - Natural Product …, 2020 - journals.sagepub.com
… Compounds such as hesperetin dihydrochalcone (HDC) and hesperetin dihydrochalcone-4′-O-β-d-glucoside (HDCG) were reported to be found in nature. However, the evidence was …
Number of citations: 3 journals.sagepub.com
A Ranganathan, GA Paradise, CA Hansen… - Journal of agricultural …, 2013 - ACS Publications
… recognition of the aglycones hesperetin dihydrochalcone, 3, … a very low recognition of hesperetin dihydrochalcone 2′-… for cross-reactivity to hesperetin dihydrochalcone 2′-glucoside, …
Number of citations: 6 pubs.acs.org
ML Whitelaw, JR Daniel - Journal of agricultural and food …, 1991 - ACS Publications
… Discovery that the aglycon hesperetin dihydrochalcone (2a) is also very sweet initiated synthesis of many 2a analogues in attempts to reduce the aftertaste (DuBois etal., 1981a, b). …
Number of citations: 19 pubs.acs.org

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